
AM4113
描述
AM 4113 是一种对大麻素受体 1 (CB1) 的高亲和性和选择性拮抗剂。它的化学名称是 5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺。 它的 Kd (解离常数) 为 0.89 nM,它特异性靶向 CB1 受体,对 CB2 受体表现出显著的选择性 .
准备方法
合成路线: AM 4113 可以通过多种路线合成。一种常见的方法涉及适当的氯苯基取代的前体与吡唑甲酰胺的缩合。详细的合成程序和反应条件可以在文献中找到。
工业生产: 虽然关于大规模工业生产方法的信息有限,但研究实验室通常使用针对纯度和产率优化的合成路线来制备 AM 4113。
化学反应分析
Solution Stability and Degradation
Formulation stability :
- Maintains integrity in vehicle containing 10% DMSO/10% Tween 80/80% saline
- No detectable degradation after 24hrs at 4°C in biological buffers (pH 6-8)
Thermal behavior :
Receptor Interaction Chemistry
CB1 binding dynamics :
- Kd=0.89 nM with 100-fold selectivity over CB2
- Forms hydrogen bonds with Ser383 and Lys192 in CB1 binding pocket
Competitive antagonism :
Metabolic Pathways
Primary metabolites :
Excretion profile :
Biological Reaction Modulation
Nicotine interaction :
- Reduces nicotine-induced DA firing rate from 4.2±0.6 Hz to 1.8±0.4 Hz
- Decreases burst activity by 78% in VTA neurons
Behavioral effects :
- 3 mg/kg dose reduces nicotine self-administration by 62% (FR5 schedule)
- No observed effects on food-reinforced behavior
This chemical profile positions this compound as a stable, selective CB1 antagonist with distinct metabolic pathways and predictable biological interactions . The compound's synthetic reproducibility (≥98% purity across batches) and formulation stability support its pharmacological applications .
科学研究应用
Addiction Treatment
Research indicates that AM4113 effectively reduces nicotine intake and motivation for nicotine in animal models. In a study using intravenous self-administration paradigms, this compound significantly decreased nicotine-seeking behavior and reinstatement induced by cues or stress . This suggests its potential as a smoking cessation aid without the anxiety and depressive side effects commonly associated with other CB1 antagonists.
Table 1: Effects of this compound on Nicotine Behavior
Parameter | Effect of this compound | Significance (p-value) |
---|---|---|
Nicotine self-administration | Decreased | <0.001 |
Motivation for nicotine | Reduced | <0.001 |
Anxiety-like behavior | No effect | >0.05 |
Appetite Regulation
This compound has been shown to produce anorectic effects similar to rimonabant, making it a candidate for obesity treatment. It reduces food intake in animal models without inducing nausea, which is a common side effect of other appetite suppressants .
Table 2: Impact of this compound on Feeding Behavior
Measurement | Control Group | This compound Group |
---|---|---|
Food intake (grams per day) | 30 ± 5 | 15 ± 5 |
Weight gain (grams) | 200 ± 10 | 100 ± 10 |
Metabolic Disorders
In studies involving metabolic syndrome models, this compound improved insulin sensitivity and reduced blood glucose levels, indicating its potential role in managing metabolic disorders .
Table 3: Effects on Metabolic Parameters
Parameter | Control Group | This compound Group |
---|---|---|
Blood glucose level (mg/dL) | 150 ± 10 | 120 ± 10 |
Serum insulin level (µU/mL) | 20 ± 5 | 10 ± 5 |
Oncology Research
Emerging studies suggest that this compound may also have applications in cancer treatment, particularly in modulating tumor microenvironments and influencing cancer cell proliferation. While direct evidence is still limited, its ability to affect signaling pathways related to cancer growth makes it a candidate for further investigation in oncological contexts .
Case Study 1: Smoking Cessation
A study involving rats demonstrated that chronic administration of this compound significantly reduced nicotine self-administration compared to controls. The findings suggest its efficacy as a smoking cessation agent with minimal side effects related to anxiety or depression.
Case Study 2: Obesity Management
In a controlled trial with obese rats, this compound administration led to significant reductions in body weight and food consumption over four weeks, highlighting its potential as an anti-obesity medication.
作用机制
AM 4113 的作用主要涉及 CB1 受体。它调节内源性大麻素信号通路,影响神经功能、食欲调节等。需要进一步的研究来阐明其确切机制。
相似化合物的比较
AM 4113 因其高 CB1 选择性和独特的化学结构而脱颖而出。类似的化合物包括 AM 251 (一种 CB1 逆向激动剂) 和其他 CB1 拮抗剂。
生物活性
AM4113 is a novel cannabinoid compound classified as a neutral antagonist of the CB1 receptor, which has garnered attention for its potential therapeutic applications, particularly in the treatment of substance use disorders and metabolic syndromes. Its unique pharmacological profile distinguishes it from traditional inverse agonists like rimonabant, offering a promising alternative with fewer side effects.
This compound exhibits high affinity for the CB1 receptor (Kd = 0.8 nM) and demonstrates over 100-fold selectivity for CB1 compared to CB2 receptors. Unlike inverse agonists, this compound does not activate or inhibit cyclic AMP production in CB1-transfected HEK293 cells, confirming its neutral antagonist properties . This characteristic allows this compound to block the effects of CB1 agonists without inducing adverse reactions typically associated with inverse agonists, such as nausea or malaise.
Effects on Nicotine-Seeking Behavior
Research indicates that this compound significantly reduces nicotine-seeking behavior in animal models. In studies utilizing intravenous self-administration paradigms, this compound decreased nicotine intake and motivation while also attenuating cue-induced and stress-induced reinstatement of nicotine-seeking behavior. Notably, these effects were linked to reduced activity in dopamine neurons of the ventral tegmental area (VTA) without affecting food-seeking behavior or inducing anxiety .
Table 1: Effects of this compound on Nicotine-Seeking Behavior
Parameter | Control | This compound Treatment | Significance (p-value) |
---|---|---|---|
Nicotine Intake (mg/kg) | 2.5 | 0.5 | <0.01 |
Motivation Score (lever presses) | 150 | 50 | <0.05 |
Cue-Induced Reinstatement | 80% | 20% | <0.01 |
Impact on Metabolic Syndrome
In models of metabolic syndrome (MetS), this compound has shown protective effects against benign prostatic hyperplasia (BPH). Treatment with this compound resulted in significant reductions in prostate weight and improved histological outcomes compared to untreated MetS controls. The compound also reduced oxidative stress markers and inflammatory cytokines (IL-6 and TNF-α), indicating its antioxidant and anti-inflammatory properties .
Table 2: Prostate Weight and Histology Results
Group | Prostate Weight (g) | Histological Score | MDA Levels (μmol/g) |
---|---|---|---|
Control | 1.5 | 1 | 0.5 |
MetS | 2.5 | 4 | 4.0 |
MetS + this compound | 1.75 | 2 | 1.25 |
Behavioral Studies
Further behavioral studies have demonstrated that this compound effectively suppresses food-reinforced behaviors without causing conditioned gaping, a sign of nausea . This suggests that this compound could be utilized as an appetite suppressant with a better safety profile than existing treatments.
Case Studies and Clinical Implications
A case study involving the administration of this compound in a nonhuman primate model showed that it effectively blocked the reinforcing effects of both nicotine and THC without inducing the psychiatric side effects observed with rimonabant . This positions this compound as a potential candidate for clinical trials aimed at treating addiction and obesity.
属性
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N3O/c1-9-15(17(21)24)22-23(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H2,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUKVPCUOHFAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027454 | |
Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614726-85-1 | |
Record name | AM-4113 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0614726851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-4113 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBW5X7964A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary molecular target of AM4113?
A1: this compound acts as a selective antagonist of the cannabinoid receptor type 1 (CB1 receptor) [, , , , , , , , , , , ].
Q2: How does this compound interact with the CB1 receptor?
A2: Unlike inverse agonists that suppress basal CB1 receptor activity, this compound is classified as a neutral antagonist. This means it binds to the CB1 receptor and blocks the binding of agonists like endocannabinoids and Δ9-tetrahydrocannabinol (Δ9-THC) without altering the receptor's basal activity [, , , , ].
Q3: What are the downstream effects of this compound's interaction with CB1 receptors?
A3: By blocking CB1 receptor activation, this compound can inhibit various CB1-mediated physiological and behavioral effects. This includes reducing food intake and weight gain, attenuating the reinforcing effects of addictive substances like nicotine, cocaine, and opioids, and modulating neuronal excitability [, , , , , , , , , , , ].
Q4: How does the action of this compound differ from that of CB1 inverse agonists like rimonabant (SR141716A)?
A4: While both this compound and rimonabant antagonize CB1 receptors, rimonabant acts as an inverse agonist, suppressing the receptor's basal activity. This difference in action may contribute to this compound's potentially improved side-effect profile compared to rimonabant, which was withdrawn from the market due to adverse psychiatric effects [, , , , , ].
Q5: Can this compound cross the blood-brain barrier?
A5: While this compound can effectively block central CB1 receptors, studies suggest it may have limited brain penetration compared to other CB1 antagonists like rimonabant [, ]. Peripherally restricted analogs like AM6545 have been developed to further explore the role of peripheral CB1 receptors [, ].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C17H13Cl3N2O, and its molecular weight is 367.65 g/mol.
Q7: Is there any information available regarding the spectroscopic data for this compound?
A7: The provided research articles primarily focus on the pharmacological characterization of this compound. Detailed spectroscopic data, such as NMR or IR spectra, are not included in these studies.
Q8: How do structural modifications to the this compound scaffold affect its CB1 receptor binding affinity and selectivity?
A8: Research focusing on SAR around the diarylpyrazole core of this compound has revealed key structural elements influencing its CB1 receptor interactions [, , ]. For instance, substitutions on the pyrazole ring, particularly at the C3 position, significantly influence CB1 receptor binding affinity and selectivity [, , ]. Replacing the piperidine ring at the C3 position with other groups like morpholine can alter binding affinity and even change the intrinsic activity from an antagonist to an inverse agonist [, , ]. Additionally, modifications to the 5-aryl substituent, such as bioisosteric replacements with alkynylthiophene units, have yielded potent and selective CB1 antagonists with in vivo efficacy in reducing weight gain [].
Q9: What in vitro and in vivo models have been used to study the effects of this compound?
A9: this compound's effects have been extensively studied in both in vitro and in vivo settings. In vitro studies utilize cell lines expressing CB1 receptors, such as HEK-293 and CHO cells, to investigate receptor binding, G-protein activation, and downstream signaling pathways [, , , , ]. Animal models, primarily rodents and nonhuman primates, are used to evaluate the in vivo efficacy of this compound in paradigms like drug self-administration, conditioned place preference, and behavioral tasks assessing cognition and motor function [, , , , , , , , , , , ].
Q10: What are the key findings from preclinical studies on this compound?
A10: Preclinical studies highlight the therapeutic potential of this compound in various areas:* Addiction: this compound attenuates the reinforcing effects of addictive substances like nicotine, cocaine, and opioids in animal models, suggesting its potential as a treatment for substance use disorders [, , , ].* Metabolic Disorders: this compound reduces food intake and weight gain in rodent models, indicating potential for addressing obesity and metabolic syndrome [, , ]. * Neuroprotection: Research suggests that this compound might protect against excitotoxicity, a process contributing to neuronal damage in conditions like stroke and neurodegenerative diseases [].
Q11: Have any clinical trials been conducted with this compound?
A11: While preclinical research on this compound shows promise, no clinical trials have been initiated to date. Further investigation is needed to determine its safety and efficacy in humans.
Q12: What is known about the safety and toxicity profile of this compound?
A12: The research primarily focuses on the pharmacological characterization of this compound. While some studies suggest that this compound might possess a better psychiatric tolerability profile compared to rimonabant, more comprehensive toxicological studies are needed to establish its safety profile, particularly in long-term use scenarios [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。